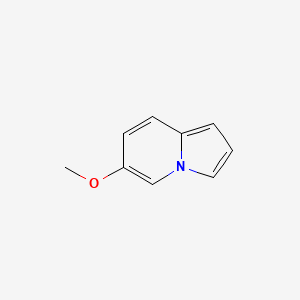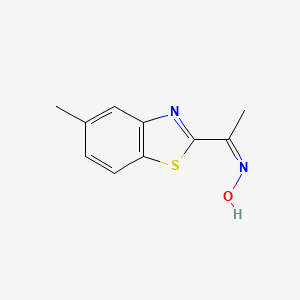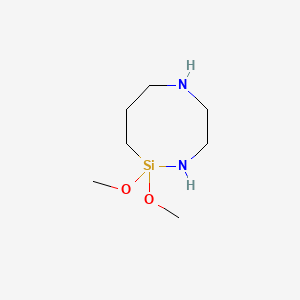
2,2-Dimethoxy-1,6,2-diazasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxy-1,6,2-diazasilocane, also known as DMDD, is a synthetic chemical compound with the molecular formula C7H18N2O2Si . It has an average mass of 190.316 Da and a monoisotopic mass of 190.113754 Da .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethoxy-1,6,2-diazasilocane consists of a silicon atom bonded to two nitrogen atoms and two oxygen atoms, forming a cyclic structure . The molecule also contains two methoxy groups attached to the silicon atom .Physical And Chemical Properties Analysis
2,2-Dimethoxy-1,6,2-diazasilocane has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.6±3.0 kJ/mol and a flash point of 80.4±30.1 °C . The index of refraction is 1.460, and the molar refractivity is 52.0±0.4 cm3 .Applications De Recherche Scientifique
Antioxidant Activity Analysis
The exploration of antioxidants and their significant impact across various sectors, such as food engineering and healthcare, highlights the importance of understanding antioxidant activity. Notable methodologies for determining antioxidant capabilities include Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) tests. These methods rely on spectrophotometry to assess chemical reactions, offering insights into the antioxidant potential of complex samples. The integration of chemical methods with electrochemical approaches can elucidate the mechanisms and kinetics of antioxidant processes, showcasing the utility of such compounds in scientific research (Munteanu & Apetrei, 2021).
Neuropharmacology and Anti-inflammatory Potential
Research into serotonin (5-HT)2A receptor agonists, including certain psychedelic compounds, has unveiled their promising anti-inflammatory properties. These agonists, at sub-behavioral levels, have demonstrated significant anti-inflammatory effects in animal models, pointing to novel therapeutic applications for inflammatory disorders. This emerging area of study highlights the potential of 2,2-Dimethoxy-1,6,2-diazasilocane derivatives in neuropharmacology and as anti-inflammatory agents, offering a new avenue for medical research and treatment strategies (Flanagan & Nichols, 2018).
Environmental Toxicology
The study of 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity provides a framework for understanding the environmental impact and toxicological properties of similar compounds, including 2,2-Dimethoxy-1,6,2-diazasilocane derivatives. Scientometric reviews in this field help identify global trends and research gaps, informing future studies on the toxicology and environmental behavior of these compounds. This knowledge is crucial for assessing occupational risks, neurotoxicity, and the effects on non-target species, guiding regulatory policies and safety standards (Zuanazzi, Ghisi, & Oliveira, 2020).
Surface Chemistry and Material Science
Aryl diazonium salts, including those derived from 2,2-Dimethoxy-1,6,2-diazasilocane, serve as innovative coupling agents for attaching polymers, biomolecules, and nanoparticles to surfaces. This application is pivotal in developing advanced materials and coatings, enhancing the functionality and performance of surfaces in various industries. The versatility of diazonium salts in surface modification underlines their importance in material science research, contributing to advancements in biosensors, nanotechnology, and polymer science (Mahouche-Chergui, Gam‐Derouich, Mangeney, & Chehimi, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethoxy-1,6,2-diazasilocane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-4-8-5-6-9-12/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBYPNQQNFBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si]1(CCCNCCN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698148 |
Source


|
| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxy-1,6,2-diazasilocane | |
CAS RN |
182008-07-7 |
Source


|
| Record name | 2,2-Dimethoxy-1,6,2-diazasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

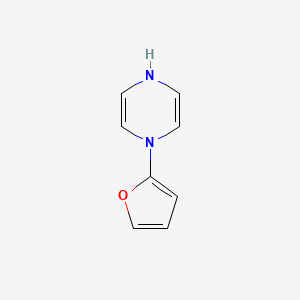
![Oxireno[3,4]pyrrolo[2,1-b]oxazole(9CI)](/img/no-structure.png)
![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine](/img/structure/B575718.png)
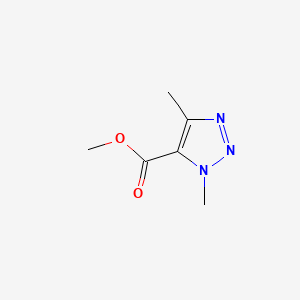
![2-[(E)-3-Chloro-1-propenyl]benzothiazole](/img/structure/B575721.png)
